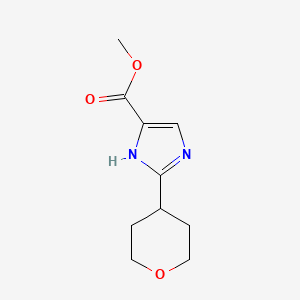

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-9(12-8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLRLEPDICMOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Introduction

This compound is a heterocyclic compound featuring a central imidazole core. This core is substituted at the C2 position with a non-aromatic, saturated oxane (tetrahydropyran) ring and at the C4 position with a methyl ester functional group. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including antifungals, antibiotics, and antihypertensive agents.[1][2][3][4] The specific combination of the lipophilic oxane ring and the hydrogen-bonding capable ester group makes this particular molecule a valuable building block for library synthesis and a target of interest in drug discovery programs.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The target molecule, a 2,4-disubstituted imidazole, can be deconstructed by considering established imidazole ring-forming reactions. The most reliable and regioselective approach for this substitution pattern is the condensation of an α-haloketone with an amidine, a variation of the Hantzsch imidazole synthesis.

This disconnection strategy breaks the imidazole ring across the N1-C5 and C2-N3 bonds, identifying two key synthons: tetrahydropyran-4-carboximidamide (the amidine) and a 3-oxo-2-halopropanoate derivative (the α-haloketone). This pathway is advantageous due to the predictable cyclization and the commercial availability of the precursors required for these key intermediates.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step process, commencing from readily available starting materials. The pathway focuses on the preparation of the key amidine and α-haloketone intermediates, followed by their final condensation to yield the target compound.

Caption: Overall three-step synthetic pathway.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Tetrahydropyran-4-carboximidamide Hydrochloride

This synthesis utilizes the classic Pinner reaction, which converts a nitrile into an imidate, followed by aminolysis to form the desired amidine.[5]

Step 1A: Formation of Ethyl tetrahydropyran-4-carbimidate hydrochloride

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube outlet.

-

Reagents: Charge the flask with tetrahydropyran-4-carbonitrile (11.1 g, 100 mmol) and anhydrous ethanol (50 mL).

-

Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the gas addition until the solution is saturated and a precipitate begins to form (approx. 2-3 hours).

-

Work-up: Seal the flask and store it at 4°C overnight to allow for complete precipitation. Collect the white solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 1B: Conversion to Tetrahydropyran-4-carboximidamide hydrochloride

-

Setup: Suspend the crude imidate hydrochloride from the previous step in anhydrous ethanol (100 mL) in a sealed pressure-rated vessel.

-

Reaction: Cool the suspension to -10°C and add a solution of ammonia in ethanol (approx. 2 M) in slight excess (110 mmol). Seal the vessel and stir the mixture at room temperature for 24 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove any unreacted starting material, filter, and dry under vacuum to yield the amidine hydrochloride as a white crystalline solid.

Part 2: Synthesis of Methyl 3-bromo-2-oxopropanoate

This procedure involves the α-bromination of a β-ketoester precursor, a standard transformation in organic synthesis.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes).

-

Reagents: Dissolve methyl pyruvate (10.2 g, 100 mmol) in glacial acetic acid (50 mL).

-

Reaction: Add a catalytic amount of 33% HBr in acetic acid (2-3 drops). From the dropping funnel, add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 1 hour, maintaining the temperature at 20-25°C.

-

Work-up: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature. Pour the mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Part 3: Cyclocondensation to form this compound

This final step is the core cyclization reaction that builds the imidazole ring.[5]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To a solution of tetrahydropyran-4-carboximidamide hydrochloride (16.4 g, 100 mmol) in ethanol (100 mL), add sodium bicarbonate (16.8 g, 200 mmol) to neutralize the acid and liberate the free amidine.

-

Reaction: Add the crude methyl 3-bromo-2-oxopropanoate (approx. 100 mmol) to the suspension. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purification: Purify the residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to isolate the final product.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected NMR spectra would show characteristic peaks for the imidazole ring protons, the oxane ring protons, and the methyl ester group.[6]

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Tetrahydropyran-4-carbonitrile | C₆H₉NO | 111.14 | Starting Material |

| Methyl Pyruvate | C₄H₆O₃ | 102.09 | Starting Material |

| Tetrahydropyran-4-carboximidamide HCl | C₆H₁₃ClN₂O | 164.63 | Intermediate |

| Methyl 3-bromo-2-oxopropanoate | C₄H₅BrO₃ | 181.00 | Intermediate |

| This compound | C₁₀H₁₄N₂O₃ | 210.23 | Final Product |

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. By leveraging the well-established Pinner reaction for amidine synthesis and a classic Hantzsch-type cyclocondensation, this pathway offers high regiocontrol and utilizes readily accessible starting materials. The detailed protocols and strategic rationale serve as a practical guide for researchers in synthetic and medicinal chemistry, facilitating the production of this valuable heterocyclic building block for further research and development.

References

- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.

- Wikipedia. (n.d.). Imidazole. Wikipedia.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

- TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.

- CUTM Courseware. (n.d.). imidazole.pdf. CUTM Courseware.

- Venkatesh, P. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.

- Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. ResearchGate.

- ChemRxiv. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.

- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chemrxiv.org [chemrxiv.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications in Chemical Research

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. This guide synthesizes available data to detail its physicochemical properties, proposes a robust synthetic pathway with experimental protocols, and explores its potential applications as a scaffold in the design of novel therapeutics. By combining the privileged imidazole core with a drug-like oxane moiety, this compound represents a valuable starting point for developing next-generation chemical entities.

Introduction: A Scaffold of Potential

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and hydrogen bonding capabilities allow it to serve as a bioisostere for other functional groups and as a key pharmacophore in numerous approved drugs. Concurrently, the incorporation of saturated heterocycles like oxane (tetrahydro-2H-pyran) is a well-established strategy in modern drug design to modulate physicochemical properties. The oxane ring often enhances aqueous solubility, improves metabolic stability, and reduces lipophilicity compared to its carbocyclic analogue, cyclohexane, thereby improving the overall drug-like profile of a molecule.

This compound merges these two valuable motifs. The compound features a central imidazole ring substituted at the 2-position with an oxane group and at the 4-position with a methyl ester. This arrangement provides multiple vectors for chemical modification, making it an exceptionally versatile building block for chemical library synthesis and lead optimization campaigns.

Caption: Core structure and identifiers for the title compound.

Physicochemical and Structural Properties

As a chemical intermediate, understanding the core properties of this compound is critical for its effective use in synthesis. The following data has been consolidated from chemical supplier databases.[2][3][4][5]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonym | Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate | [4][5] |

| CAS Number | 1250150-10-7 | [2][4][6] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [2][3][4] |

| Molecular Weight | 210.23 g/mol | [3][4][6] |

| Appearance | Assumed to be a solid at room temperature | Inferred from suppliers |

| Purity | Typically available as ≥95% or ≥97% | [3][4] |

| Storage Conditions | Store sealed in a dry, cool, well-ventilated place | [4] |

| Solubility | Data not publicly available; experimental determination is recommended. Likely soluble in polar organic solvents like methanol, DMSO, and DMF. | - |

| Melting Point | Data not publicly available. Related imidazole carboxylates melt in the range of 150-200 °C.[7][8] | - |

Predicted Spectroscopic Profile

While experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to show distinct signals. The lone imidazole C-H proton (at the 5-position) should appear as a singlet in the aromatic region (~7.5-8.0 ppm). The oxane ring protons will present as a series of multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The methyl ester protons will be a sharp singlet at ~3.8 ppm. The N-H proton of the imidazole may appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will feature ten distinct carbon signals. The ester carbonyl carbon will be the most downfield (~160-165 ppm). The imidazole ring carbons will appear between ~115 and 145 ppm. The carbons of the oxane ring will resonate in the aliphatic region, with the C-O carbons appearing further downfield (~60-70 ppm) than the other methylene carbons. The methyl ester carbon will be found around 52 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (a broad peak ~3100-3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), the ester C=O stretch (a strong, sharp peak ~1700-1720 cm⁻¹), C=N and C=C stretches from the imidazole ring (~1500-1650 cm⁻¹), and a prominent C-O ether stretch from the oxane ring (~1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z of approximately 211.24.

Synthesis and Purification

No specific, peer-reviewed synthesis for this exact molecule is readily available. However, based on established methodologies for imidazole synthesis, a plausible and robust synthetic route can be designed.[9][10] The most logical approach involves the construction of the imidazole ring from acyclic precursors.

Retrosynthetic Analysis & Proposed Pathway

A retrosynthetic analysis suggests disconnecting the imidazole ring. A reliable method for forming such a substituted imidazole is the reaction of an amidine with an α-haloketone derivative. This leads to a two-step proposed synthesis starting from commercially available tetrahydropyran-4-carbonitrile.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the intermediate in Step 1 is a prerequisite for proceeding, and the final cyclization is monitored to completion before workup.

Step 1: Synthesis of Tetrahydropyran-4-carboximidamide Hydrochloride (Pinner Reaction)

-

Causality: This step converts the nitrile into a more reactive amidine, which is necessary for the subsequent cyclization. The Pinner reaction is a classic and reliable method for this transformation.

-

Procedure:

-

To a stirred, cooled (0 °C) solution of tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M), bubble dry hydrogen chloride gas until the solution is saturated.

-

Seal the reaction vessel and allow it to stand at room temperature for 24 hours, during which time a precipitate (the imidate hydrochloride) should form.

-

Cool the mixture to 0 °C and collect the solid by filtration. Wash with cold diethyl ether and dry under vacuum.

-

Dissolve the isolated imidate hydrochloride in anhydrous ethanol (approx. 2 M) and cool to 0 °C.

-

Bubble anhydrous ammonia gas through the solution for 1-2 hours.

-

Seal the vessel and stir at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude amidine hydrochloride, which can often be used in the next step without further purification.

-

Step 2: Cyclization to form this compound

-

Causality: This is a Hantzsch-type imidazole synthesis where the amidine acts as the N-C-N component, reacting with the α-haloketone ester which provides the C-C-C backbone. A mild base is used to neutralize the amidine hydrochloride in situ and to scavenge the HBr formed during the reaction.

-

Procedure:

-

To a solution of the crude tetrahydropyran-4-carboximidamide hydrochloride (1.0 eq) from Step 1 in dimethylformamide (DMF, approx. 0.5 M), add sodium bicarbonate (2.5 eq).

-

Add a solution of methyl 3-bromo-2-oxopropanoate (1.1 eq) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Workflow: Purification and Characterization

Purification is essential to remove unreacted starting materials and side products, ensuring the compound's suitability for subsequent research.

Caption: Standard workflow for purification and characterization.

-

Protocol:

-

The crude residue from the synthesis is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

-

Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

The solvent is removed under reduced pressure to yield this compound as a purified solid.

-

The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS, comparing the obtained data with the predicted profiles.

-

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Library Synthesis: The N-H of the imidazole ring can be alkylated or arylated, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to create large amide libraries, enabling rapid exploration of the surrounding chemical space.

-

Improving Pharmacokinetics: The oxane moiety is a key feature for improving drug-like properties. In a lead optimization program, replacing a lipophilic group (like a phenyl or cyclohexyl ring) with the oxane ring can enhance solubility, reduce metabolic liability through P450 enzymes, and fine-tune binding interactions.

-

Bioisosteric Replacement: The imidazole-4-carboxylate core can act as a bioisostere for other functionalities, such as amides or other heterocyclic systems, allowing chemists to modulate a molecule's electronic and steric properties while maintaining key binding interactions.

Environmental, Health, and Safety (EHS) Profile

No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, a conservative approach to handling is required, based on data from structurally related imidazole derivatives.[11][12][13]

| Hazard Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[14] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14] |

| Acute Health Effects | May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[12] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[14] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. |

It is imperative to perform a full risk assessment before handling this chemical.

Conclusion

This compound stands out as a well-designed chemical building block for contemporary drug discovery. It combines the biologically significant imidazole core with the pharmacokinetically favorable oxane ring, offering multiple points for diversification. While detailed experimental data on the compound itself is sparse, its properties and synthesis can be reliably inferred from established chemical principles. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, handle, and strategically deploy this promising intermediate in the pursuit of novel chemical matter.

References

-

Chemspace. This compound - C10H14N2O3. [Link]

-

Lead Sciences. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate. [Link]

-

PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. [Link]

-

Burdyny, T., et al. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

- Google Patents.

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

-

Bharath Institute of Higher Education and Research. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]

-

MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - C10H14N2O3 | CSSB00011663349 [chem-space.com]

- 3. This compound [cymitquimica.com]

- 4. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 5. 1250150-10-7|Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. eMolecules this compound | 1250150-10-7 | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-咪唑羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.es [fishersci.es]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a 2-substituted imidazole ring with an oxane (tetrahydropyran) moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The imidazole core is a common feature in many biologically active molecules, while the oxane ring can influence physicochemical properties such as solubility and metabolic stability. This guide provides a detailed exploration of the key starting materials and the underlying synthetic strategies required for the preparation of this target molecule.

Core Synthetic Strategy: Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the formation of the imidazole ring as a key step. The most convergent and widely adopted method for constructing such 2,4-disubstituted imidazoles is the condensation of an amidine with an α-haloketone or a related α-dicarbonyl compound.[1][2][3] This retrosynthetic analysis breaks down the target molecule into two primary starting materials:

-

Tetrahydropyran-4-carboxamidine: This component provides the oxan-4-yl group at the 2-position of the imidazole ring.

-

A three-carbon α,β-dicarbonyl synthon with a methyl ester: This precursor will form the backbone of the imidazole ring, incorporating the methyl carboxylate group at the 4-position. A suitable synthon for this purpose is Methyl 3-bromo-2-oxopropanoate .

The overall synthetic strategy can be visualized as follows:

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride

Tetrahydropyran-4-carboxamidine is a crucial building block that introduces the desired oxane moiety. It is typically prepared from the corresponding nitrile, tetrahydropyran-4-carbonitrile, via the Pinner reaction.

Step 1.1: Preparation of Tetrahydropyran-4-carboxylic acid

A common and commercially viable route to tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[4][5]

Experimental Protocol:

-

Cyclization: To a solution of diethyl malonate and bis(2-chloroethyl) ether in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added. The reaction mixture is heated to facilitate the cyclization to yield diethyl tetrahydropyran-4,4-dicarboxylate.

-

Hydrolysis: The resulting diester is then hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous solution. This step yields the corresponding dicarboxylic acid.

-

Decarboxylation: The tetrahydropyran-4,4-dicarboxylic acid is carefully heated, often in a high-boiling solvent like xylene, to induce decarboxylation and afford tetrahydropyran-4-carboxylic acid.[4]

Step 1.2: Conversion to Tetrahydropyran-4-carboxamide

The carboxylic acid is then converted to the corresponding amide.

Experimental Protocol:

-

The tetrahydropyran-4-carboxylic acid is treated with a halogenating agent, such as thionyl chloride or oxalyl chloride, to form the acyl chloride.[6]

-

The crude acyl chloride is then reacted with ammonia (e.g., aqueous ammonium hydroxide) to produce tetrahydropyran-4-carboxamide.

Step 1.3: Dehydration to Tetrahydropyran-4-carbonitrile

The amide is dehydrated to the nitrile.

Experimental Protocol:

-

Tetrahydropyran-4-carboxamide is treated with a dehydrating agent, such as phosphorus oxychloride or trifluoroacetic anhydride, to yield tetrahydropyran-4-carbonitrile.

Step 1.4: Pinner Reaction to form Tetrahydropyran-4-carboxamidine Hydrochloride

The Pinner reaction is a classic method for converting nitriles to amidines.[7]

Experimental Protocol:

-

Tetrahydropyran-4-carbonitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution to form the imidate hydrochloride salt (Pinner salt).

-

The Pinner salt is then isolated and treated with an alcoholic solution of ammonia to yield tetrahydropyran-4-carboxamidine hydrochloride.

Part 2: Synthesis of Methyl 3-bromo-2-oxopropanoate

Methyl 3-bromo-2-oxopropanoate serves as the three-carbon electrophilic component for the imidazole ring synthesis. It can be prepared from readily available starting materials.

Step 2.1: Bromination of Methyl Pyruvate

A direct approach involves the α-bromination of methyl pyruvate.

Experimental Protocol:

-

Methyl pyruvate is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent like carbon tetrachloride or dichloromethane.

-

The reaction is often initiated with a radical initiator (e.g., AIBN) or under UV irradiation.

-

Careful control of the reaction conditions is necessary to achieve selective monobromination at the α-position.

An alternative and often higher-yielding method involves the esterification of 3-bromo-2-oxopropionic acid.[8]

Step 2.2: Esterification of 3-bromo-2-oxopropionic acid

Experimental Protocol:

-

3-bromo-2-oxopropionic acid (bromopyruvic acid) is dissolved in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

-

The mixture is refluxed until the esterification is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

The product, Methyl 3-bromo-2-oxopropanoate, is then isolated and purified.[9][10]

Part 3: Cyclocondensation to form this compound

The final step in this synthetic sequence is the cyclocondensation reaction between the two key starting materials.[1][2][3]

Caption: Key cyclocondensation reaction for imidazole synthesis.

Experimental Protocol:

-

Tetrahydropyran-4-carboxamidine hydrochloride and a base (e.g., sodium bicarbonate or potassium carbonate) are suspended or dissolved in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran and water.

-

Methyl 3-bromo-2-oxopropanoate is added to the mixture, often dropwise, at room temperature or with gentle heating.

-

The reaction is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC.

-

Upon completion, the reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and washing the organic layer.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Table 1: Summary of Key Starting Materials and Intermediates

| Compound | Structure | Role in Synthesis |

| Diethyl malonate | CH₂(COOEt)₂ | Precursor for the tetrahydropyran ring |

| Bis(2-chloroethyl) ether | (ClCH₂CH₂)₂O | Cyclizing agent |

| Tetrahydropyran-4-carboxylic acid | C₅H₉O(COOH) | Intermediate for the amidine synthesis |

| Tetrahydropyran-4-carboxamidine HCl | C₆H₁₂N₂O·HCl | Key starting material for the 2-position |

| Methyl pyruvate | CH₃COCOOCH₃ | Precursor for the α-ketoester |

| Methyl 3-bromo-2-oxopropanoate | BrCH₂COCOOCH₃ | Key starting material for the imidazole backbone |

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic assembly of two key building blocks: tetrahydropyran-4-carboxamidine and methyl 3-bromo-2-oxopropanoate. The successful execution of this synthesis requires careful control of reaction conditions and purification of intermediates. The methodologies outlined in this guide, based on established chemical principles, provide a robust framework for researchers and scientists in the field of drug development to access this important molecular scaffold and its derivatives for further investigation.

References

-

Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. [Link]

-

Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

-

Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. International Journal of Chemical Studies. [Link]

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

Facile Synthesis of Optically Active Imidazole Derivatives. PMC - NIH. [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]

- Synthesis of 3-[(4-bromo-2-methylphenyl)amino]-2-bromo-2-methyl-3-oxopropanoic acid.

- Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents.

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

- Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. [Link]

-

Methyl 3-bromo-2-oxopropanoate. Oakwood Chemical. [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. [Link]

-

Propionic acid, β-bromo-, methyl ester. Organic Syntheses Procedure. [Link]

-

Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. PubChem. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

- Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

-

Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

Sources

- 1. isca.me [isca.me]

- 2. wjpsonline.com [wjpsonline.com]

- 3. chemijournal.com [chemijournal.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 6. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 7. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]

- 9. Methyl 3-bromo-2-oxopropanoate | CymitQuimica [cymitquimica.com]

- 10. Methyl 3-bromo-2-oxopropanoate [oakwoodchemical.com]

An In-Depth Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Medicinal Significance

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, a notable member of the disubstituted imidazole family, represents a confluence of two structurally significant motifs in medicinal chemistry: the imidazole ring and the oxane (tetrahydropyran) moiety. The imidazole nucleus is a cornerstone pharmacophore, present in numerous biologically active molecules and approved pharmaceuticals, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1] This five-membered heterocycle is a key component in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[2][3]

The incorporation of a tetrahydropyran (THP) ring at the 2-position introduces a functionality known to favorably modulate the physicochemical properties of drug candidates. The THP group, a saturated cyclic ether, can enhance solubility, metabolic stability, and overall pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2][4] As a bioisostere of a cyclohexane ring, the oxygen atom in the THP moiety can also serve as a hydrogen bond acceptor, potentially leading to improved target binding and selectivity.[4]

This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications in drug discovery, underpinned by robust analytical validation protocols.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate |

| CAS Number | 1250150-10-7[5] |

| Molecular Formula | C₁₀H₁₄N₂O₃[5] |

| Molecular Weight | 210.23 g/mol [5] |

Part 1: Synthesis and Mechanism

The synthesis of 2,4-disubstituted imidazoles is a well-established field in organic chemistry. A particularly robust and scalable method involves the condensation of an amidine with an α-haloketone.[6] This approach provides a convergent and efficient route to the imidazole core. The proposed synthesis for this compound follows this strategy, beginning with the preparation of the key amidine intermediate.

Step 1: Synthesis of Tetrahydropyran-4-carboxamidine hydrochloride (Intermediate 1)

The amidine functionality can be reliably prepared from the corresponding nitrile via the Pinner reaction.[7][8] This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine.[9]

Protocol:

-

Imidate Formation: Commercially available Tetrahydropyran-4-carbonitrile is dissolved in anhydrous ethanol and cooled to 0°C.

-

Dry hydrogen chloride gas is bubbled through the solution to saturation, ensuring anhydrous conditions to prevent hydrolysis of the nitrile.[9]

-

The reaction mixture is stirred at low temperature to facilitate the formation of the ethyl imidate hydrochloride salt (Pinner salt).

-

Ammonolysis: The resulting Pinner salt is then treated with a solution of ammonia in ethanol.

-

This nucleophilic displacement of the ethoxy group by ammonia yields Tetrahydropyran-4-carboxamidine, which is isolated as its hydrochloride salt.[9]

The causality behind these choices lies in the stability of the intermediates. The Pinner reaction must be conducted under anhydrous conditions as the imidate salt is susceptible to hydrolysis, which would lead to the formation of an ester as a byproduct. The use of gaseous HCl and anhydrous alcohol is therefore critical for maximizing the yield of the desired amidine.

Step 2: Synthesis of this compound (Final Product)

The final imidazole ring is constructed by reacting the amidine hydrochloride with an appropriate α-haloketone, in this case, Methyl 3-bromo-2-oxopropanoate.[10]

Protocol:

-

A mixture of Tetrahydropyran-4-carboxamidine hydrochloride (Intermediate 1) and a base such as potassium bicarbonate is prepared in a mixed solvent system of tetrahydrofuran (THF) and water.[6]

-

The mixture is heated to a vigorous reflux.

-

A solution of Methyl 3-bromo-2-oxopropanoate in THF is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product is isolated through standard workup procedures, which may include extraction and crystallization to yield the final product with high purity.[6]

The choice of a mixed aqueous/organic solvent system is a key insight for this reaction. While α-bromoketones can be unstable in aqueous base, the amidine is a more potent nucleophile than water. This differential reactivity ensures that the rate of condensation to form the imidazole is significantly faster than the rate of decomposition of the bromoketone, leading to high yields of the desired product.[6]

Synthetic Workflow Diagram

Caption: A workflow for the analytical validation of the final compound.

References

Sources

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 6. Amidine synthesis by imidoylation [organic-chemistry.org]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. Methyl 3-bromo-2-oxopropanoate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Table of Contents

-

Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

-

Chemical Identity and IUPAC Nomenclature

-

Synthesis and Mechanistic Insights

-

Structural Elucidation and Spectroscopic Analysis

-

Applications in Medicinal Chemistry and Drug Development

-

References

Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its coordinative capabilities allow it to interact with a wide array of biological targets.[1] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, providing a detailed technical examination for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and IUPAC Nomenclature

The compound of interest is formally identified by the IUPAC name This compound .[4] "Oxane" is the Hantzsch-Widman systematic name for a six-membered saturated heterocyclic ring containing one oxygen atom, which is also commonly known as tetrahydropyran. Therefore, an alternative and equally valid IUPAC name is methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate .[5]

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Alternate Name | methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate |

| CAS Number | 1250150-10-7 |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| InChI Key | STLRLEPDICMOTE-UHFFFAOYSA-N |

Chemical Structure:

The structure consists of a central 1H-imidazole ring, substituted at the 2-position with an oxan-4-yl (tetrahydropyran-4-yl) group and at the 4-position with a methyl carboxylate group.

Figure 1: Chemical structure of the title compound.

Synthesis and Mechanistic Insights

The synthesis of substituted imidazoles can be achieved through various established methodologies, most notably the Radziszewski synthesis and its modifications.[1] For the specific synthesis of this compound, a plausible and efficient route involves a multi-step process, beginning with the formation of the core imidazole-4-carboxylate ester, followed by the introduction of the oxane substituent.

A general synthetic approach could be envisioned as follows:

Figure 2: A generalized synthetic workflow.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of this compound

-

Reaction Setup: To a solution of tetrahydropyran-4-carboxamidine hydrochloride (1.0 eq) in a suitable solvent such as methanol or ethanol, add a base like sodium methoxide (1.1 eq) to liberate the free amidine.

-

Addition of Reactant: To the resulting mixture, add methyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature. The causality here is to control the initial exothermic reaction and prevent side-product formation.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid). Concentrate the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The choice of ethyl acetate is based on the expected polarity of the product, ensuring efficient extraction.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

This self-validating protocol includes in-process controls (TLC/LC-MS) to ensure the reaction proceeds to completion and standard purification techniques to guarantee the purity of the final compound.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic proton on the imidazole ring (singlet, ~7.5-8.0 ppm).- NH proton of the imidazole (broad singlet, variable ppm).- Protons of the oxane ring (multiplets, ~1.5-4.0 ppm).- Methyl ester protons (singlet, ~3.8 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~160-165 ppm).- Carbons of the imidazole ring (~115-145 ppm).- Carbons of the oxane ring (~25-70 ppm).- Methyl carbon of the ester (~52 ppm). |

| FTIR (cm⁻¹) | - N-H stretching (~3100-3300 cm⁻¹, broad).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C-O stretching of the ether and ester (~1050-1250 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z 211.10. |

The interpretation of these spectra provides unambiguous confirmation of the molecular structure. For instance, the presence of the ester functional group is confirmed by the characteristic C=O stretch in the FTIR spectrum and the carbonyl carbon signal in the ¹³C NMR spectrum.[6][7] The connectivity of the oxane ring to the imidazole core is established through 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Applications in Medicinal Chemistry and Drug Development

The imidazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The title compound, featuring both a lipophilic oxane ring and a polar ester group, possesses a balanced physicochemical profile that is often desirable in drug candidates.

Potential therapeutic areas for exploration include:

-

Anticancer Agents: Many imidazole-containing molecules exhibit potent anticancer activity by targeting key enzymes and receptors involved in cell proliferation and survival.[1][3]

-

Antifungal Agents: The imidazole core is famously present in azole antifungals. Novel derivatives are continuously being explored to combat resistant fungal strains.[8]

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, making such compounds potential enzyme inhibitors.

The oxane moiety can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. The methyl ester can act as a handle for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies.

Figure 3: Potential applications in drug development.

Future Directions and Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. Future research should focus on:

-

Biological Screening: Comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic applications.

-

Lead Optimization: Systematic modification of the oxane and ester moieties to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanistic Studies: Elucidation of the mechanism of action for any identified biological activity.

References

-

Chemspace. This compound. [Link]

-

Lead Sciences. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate. [Link]

-

Viciu, M. S., et al. (2004). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. [Link]

-

Wang, X., et al. (2019). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

Abdullah, M., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]

-

SpectraBase. 5-(Anilinocarbonyl)-1H-imidazole-4-carboxylic acid. [Link]

-

PubChem. 2-Methyl-1H-imidazole-4-carboxaldehyde. [Link]

-

PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate. [Link]

-

Fatahpour, M., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. [Link]

-

Stenutz. methyl 4-imidazolecarboxylate. [Link]

- Google Patents.

-

Ali, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

-

ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]

-

Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - C10H14N2O3 | CSSB00011663349 [chem-space.com]

- 5. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available information on the specific discovery and historical development of this molecule, this document focuses on its chemical synthesis, physicochemical properties, and potential therapeutic applications as inferred from the broader class of imidazole derivatives.

Introduction to Imidazole-based Compounds

The imidazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms. This structural motif is a fundamental component of many biologically active molecules, including the amino acid histidine and purines. The unique electronic properties of the imidazole ring allow it to participate in various biological interactions, making it a privileged structure in drug discovery.[1][2] Imidazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The continued exploration of novel imidazole-containing compounds is a significant focus of contemporary medicinal chemistry research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1250150-10-7 | [4] |

| Molecular Formula | C10H14N2O3 | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| IUPAC Name | Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate | [4] |

| Synonyms | This compound | N/A |

| Purity | Typically >95% | [4] |

| Storage | Sealed in a dry environment at room temperature | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

The overall proposed synthesis is depicted in the workflow diagram below.

Caption: Proposed two-part synthesis workflow for this compound.

Detailed Experimental Protocols

This initial step involves the esterification of Tetrahydro-2H-pyran-4-carboxylic acid.

Causality: The carboxylic acid is converted to its corresponding methyl ester to prevent unwanted side reactions at the carboxyl group during the subsequent imidazole ring formation. Dimethyl sulfate is a potent and efficient methylating agent for this purpose, and potassium carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the dimethyl sulfate.

Protocol:

-

To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).

-

Follow with the dropwise addition of dimethyl sulfate (0.8 mL, 8.45 mmol).

-

Heat the reaction mixture under reflux for 3 hours.

-

After cooling to room temperature, remove the inorganic salts by filtration and wash the filter cake with acetone.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl tetrahydropyran-4-carboxylate.[5] This intermediate can often be used in the next step without further purification.

The formation of the imidazole ring can be achieved through a variation of the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Causality: In this proposed step, glyoxal (a dicarbonyl compound) would react with an ammonia source and the aldehyde functionality, which would be derived from the tetrahydropyran moiety. However, a more direct and modern approach would be a one-pot synthesis utilizing microwave assistance, which has been shown to be effective for the synthesis of imidazole-4-carboxylates.[6]

A plausible modern one-pot approach: While a specific protocol for the title compound is not detailed, a general procedure for similar structures involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[6] A more classical approach might involve the reaction of an alpha-haloketone with an amidine.

Self-Validation: The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activities and Therapeutic Applications

Although no specific biological data for this compound has been found in the reviewed literature, the imidazole scaffold is present in numerous compounds with significant therapeutic value. The following sections outline potential areas of application based on the activities of structurally related molecules.

Anti-inflammatory Activity

Several derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The mechanism of action is believed to involve the modulation of the NF-κB signaling pathway. Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties.

Antibacterial and Antifungal Activity

The imidazole core is a key feature of many antifungal drugs (e.g., clotrimazole, miconazole) and has been incorporated into novel antibacterial agents.[2] Recent studies have shown that novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment exhibit excellent in vitro antibacterial activity against various phytopathogenic bacteria.[2] Furthermore, N-cyano-1H-imidazole-4-carboxamide derivatives have demonstrated selective antifungal activity.[7] These findings suggest that the title compound could be investigated for its potential antimicrobial effects.

Anticancer Potential

A wide array of imidazole derivatives have been synthesized and evaluated for their anticancer properties. For example, 1,2,4-oxadiazole incorporated (2-(oxazol)-1H-imidazoles have shown promising activity against various human cancer cell lines. The imidazole scaffold's ability to interact with various biological targets makes it a valuable template for the design of new anticancer agents.

The logical relationship for the potential applications based on the core imidazole structure is illustrated below.

Caption: Inferred potential biological activities of this compound based on its core structure.

Conclusion and Future Directions

This compound is a compound with a core structure that is prevalent in many biologically active molecules. While specific data on its discovery and history are scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. Based on the extensive research into the pharmacological activities of imidazole derivatives, this molecule represents a promising candidate for further investigation in the fields of anti-inflammatory, antimicrobial, and anticancer drug discovery. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and potential therapeutic applications.

References

-

Lead Sciences. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate.

-

Google Patents. JP2016108315A - Improved method for producing (4s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.

-

Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC, NIH.

-

ChemicalBook. Methyl tetrahydropyran-4-carboxylate synthesis.

-

Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

-

PubMed. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors.

-

Google Patents. US9233955B2 - Process for the preparation of azilsartan.

-

BLDpharm. 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylic acid.

-

Google Patents. US20130030009A1 - 7-hydroxy-spiropiperidine indolinyl compounds and analogues thereof.

-

Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.

-

ResearchGate. Synthesis and Biological Evaluation of Ary 1,2,4-Oxadiazole Incorporated (2-(Oxazol)-1H-imidazoles as Anticancer Agents.

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

-

PubMed Central. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

-

World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives.

-

ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.

-

MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.

-

PubMed Central. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.

-

PubMed. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents | MDPI [mdpi.com]

- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 5. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Abstract: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a heterocyclic compound whose specific biological activities remain uncharacterized in public literature. However, its molecular architecture, which combines a privileged imidazole-4-carboxylate scaffold with a saturated oxane (tetrahydropyran) ring, presents a compelling case for investigation. The imidazole nucleus is a cornerstone of medicinal chemistry, found in numerous drugs with a wide array of therapeutic applications.[1][2] This guide synthesizes data from structurally related compounds to build a robust, hypothesis-driven framework for exploring the potential antimicrobial, anticancer, and anti-inflammatory activities of this molecule. We provide the scientific rationale for these hypotheses, detailed experimental protocols for initial screening, and a proposed workflow for subsequent mechanistic studies, intended to guide researchers in unlocking the therapeutic potential of this promising compound.

Introduction and Rationale

The search for novel therapeutic agents is often guided by the principle of molecular hybridization, combining known pharmacophores to create new chemical entities with enhanced or novel activities. This compound is a prime example of such a design. While direct studies on this specific molecule are absent, its constituent parts are well-documented for their profound biological effects.

-

The Imidazole Core: The imidazole ring is an electron-rich, five-membered heterocycle integral to many essential biological molecules, including the amino acid histidine and purines.[2] Its derivatives are known to possess an extensive spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] The nitrogen atoms in the ring act as hydrogen bond donors and acceptors, allowing for potent interactions with a wide range of biological targets like enzymes and receptors.[4][5] Specifically, compounds featuring the imidazole-4-carboxylate motif have demonstrated significant antimicrobial efficacy.[6]

-

The Oxane (Tetrahydropyran) Moiety: The tetrahydropyran (THP) ring is a common feature in many natural products and synthetic drugs. While often used to improve physicochemical properties such as solubility, it is not merely a passive scaffold. Studies on hybrid molecules incorporating THP have revealed its contribution to potent antiproliferative activity against human tumor cells, suggesting it plays an active role in the molecule's interaction with biological systems.[7]

The conjugation of these two scaffolds in this compound suggests a strong potential for synergistic or novel biological activity. This guide will therefore explore the most probable therapeutic avenues for this compound based on these established precedents.

Structural and Physicochemical Profile

A thorough understanding of the molecule's structure is fundamental to predicting its biological behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 1250150-10-7 | [8] |

| Molecular Formula | C10H14N2O3 | [9] |

| Molecular Weight | 210.23 g/mol | [9] |

| InChI Key | STLRLEPDICMOTE-UHFFFAOYSA-N | [9] |

Key Structural Features:

-

Imidazole Ring: Aromatic heterocycle with two nitrogen atoms, providing sites for hydrogen bonding and potential coordination with metallic cofactors in enzymes.

-

Methyl Carboxylate Group: An ester functional group that can act as a hydrogen bond acceptor. It may also be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety.

-

Oxane Ring: A saturated, non-planar six-membered ether ring attached at the C2 position of the imidazole. Its conformation can influence the overall shape of the molecule and its fit into target binding pockets.

Hypothesized Biological Activities and Investigative Rationale

Based on extensive literature on related structures, we propose three primary areas for biological investigation.

Antimicrobial (Antibacterial & Antifungal) Activity

Rationale: The imidazole scaffold is the foundation of the "azole" class of antifungal drugs and is present in numerous antibacterial agents.[2][5] Studies have explicitly shown that imidazole-4-carboxylic acid derivatives possess good antimicrobial activity against a range of bacteria and fungi.[6] Furthermore, N-cyano-1H-imidazole-4-carboxamide derivatives have shown selective and potent activity against the fungus Rhizoctonia solani.[10] The mechanism often involves the disruption of microbial cell wall synthesis, interference with DNA replication, or compromising cell membrane integrity.[5]

Potential Targets: Fungal lanosterol 14-alpha demethylase, bacterial DNA gyrase, or cell membrane components.

Anticancer (Antiproliferative) Activity

Rationale: A multitude of imidazole derivatives have been developed and tested as anticancer agents, demonstrating effects such as the induction of apoptosis and cell cycle arrest.[4][11] One study on tetrahydrobenzodifuran-imidazolium salts found potent cytotoxicity against several human tumor cell lines, with IC50 values in the low micromolar range.[11] Concurrently, the hybridization of a tetrahydropyran ring with other heterocycles has been shown to produce compounds with significant antiproliferative activity.[7] The combination of these two pharmacophores in the target molecule provides a strong basis to hypothesize a role in cancer therapy.

Potential Targets: Kinases, tubulin, or key proteins in apoptotic pathways (e.g., caspases, Bcl-2 family).

Anti-inflammatory Activity

Rationale: Inflammation is a critical pathological process, and cyclooxygenase (COX) enzymes are a major target for anti-inflammatory drugs. Recent studies have explored imidazole derivatives as potential COX-2 inhibitors, indicating that this scaffold can be tailored to fit within the active site of these enzymes.[12] The structural features of our target molecule warrant investigation into its potential to modulate the activity of COX or other inflammatory mediators.

Potential Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Proposed Experimental Screening Workflow

To systematically evaluate the hypothesized activities, a tiered screening approach is recommended. This ensures efficient use of resources, starting with broad primary assays and progressing to more specific, mechanism-focused studies for any confirmed "hits."

Caption: High-level experimental workflow for screening and characterization.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Objective: To quantify the antimicrobial potency against representative bacterial and fungal strains.

Materials:

-

This compound (Test Compound)

-

Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

-

Fungal Strain: Candida albicans (ATCC 90028)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 Medium for fungi

-

Sterile 96-well microtiter plates

-

DMSO (for stock solution)

-

Positive controls: Vancomycin (S. aureus), Ciprofloxacin (E. coli), Fluconazole (C. albicans)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium (CAMHB or RPMI) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 2.5 x 10^3 CFU/mL for fungi in each well.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (standard antibiotic), a negative control (medium with inoculum, no compound), and a sterility control (medium only).

-

Incubation: Incubate the plates at 35-37°C. Bacterial plates are read after 18-24 hours; fungal plates are read after 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol: Antiproliferative Activity using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

Materials:

-

Human Cancer Cell Lines: A549 (lung), HCT-116 (colon), MCF-7 (breast)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Positive control: Doxorubicin

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium (e.g., from 100 µM to 0.1 µM). Replace the old medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the treated plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Proposed Mechanistic Pathway Investigation

Should primary screening reveal significant anticancer activity, a logical next step is to investigate whether the compound induces apoptosis, a common mechanism for anticancer drugs.[11]

Caption: Hypothesized apoptotic signaling pathways targeted by the compound.

Follow-up Experiments for Anticancer "Hits":

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Apoptosis Quantification: Employ Annexin V/PI staining and flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting: Probe for key apoptotic marker proteins, such as cleaved Caspase-3, cleaved PARP, and changes in the expression of Bcl-2 family proteins to confirm the engagement of apoptotic pathways.

Conclusion

While this compound is a novel entity without a documented biological profile, its chemical structure provides a strong, rational basis for targeted investigation. The fusion of the pharmacologically versatile imidazole ring with a tetrahydropyran moiety suggests high potential in antimicrobial, anticancer, and anti-inflammatory applications. The hypotheses and detailed experimental protocols outlined in this guide offer a clear and efficient path forward for researchers. The systematic execution of this screening cascade will effectively determine if this compound is a viable lead candidate for future drug development, potentially addressing unmet needs in infectious diseases, oncology, or inflammatory disorders.

References

-

Hamad, A. J. K., Atia, M. F., Al-Marjani, S. A. K., Redha, I. A.-B., & Enaam, H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology.

-

Yang, W.-C., Li, J., Li, J., Chen, Q., & Yang, G.-F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455–1458.

-

Anusha, S., & Sridevi, A. (2023). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Ghamdi, S. A., & Al-Zoubi, R. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(20), 7119.

-

Fernandes, C., et al. (2019). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate.

-

Tripathi, S., & Parveen, R. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing.

-

Various Authors. (2018). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.

-

Chemspace. (n.d.). This compound. Chemspace.

-

Kantevari, S. (2019). Imidazole: Having Versatile Biological Activities. SciSpace.

-

Various Authors. (2023). Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. PMC - NIH.

-

Wang, Z., et al. (2017). Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives. PubMed.

-

Autefa. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? Autefa.

-